molecular formula C8H10N2O2 B1430182 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid CAS No. 1344885-02-4

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

Cat. No.: B1430182
CAS No.: 1344885-02-4
M. Wt: 166.18 g/mol
InChI Key: ZFTZAXONFCUBAL-UHFFFAOYSA-N
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Description

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C8H10N2O2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a pyrazole ring substituted with an ethyl group and a prop-2-enoic acid moiety.

Scientific Research Applications

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: The compound is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, 2-ethyl-1,3-diketone is used to form 2-ethylpyrazole.

    Introduction of the Prop-2-enoic Acid Moiety: The 2-ethylpyrazole is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as a potential NSAID, it may inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpyrazol-3-yl)prop-2-enoic acid
  • 3-(2-Propylpyrazol-3-yl)prop-2-enoic acid
  • 3-(2-Butylpyrazol-3-yl)prop-2-enoic acid

Uniqueness

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions.

Properties

IUPAC Name

3-(2-ethylpyrazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTZAXONFCUBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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